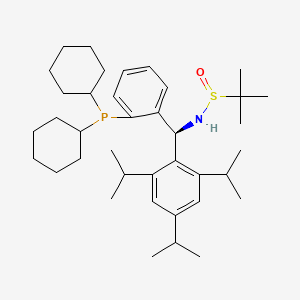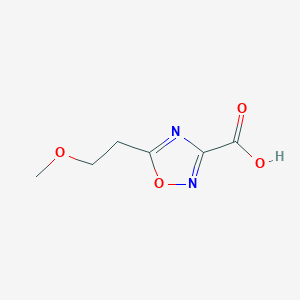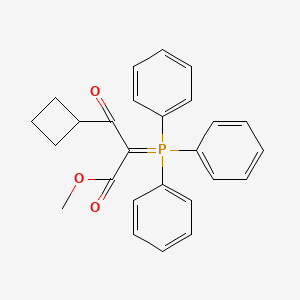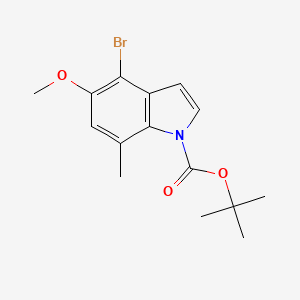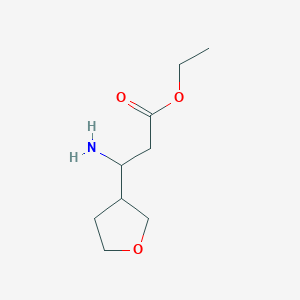
Ethyl 3-amino-3-(oxolan-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-3-(oxolan-3-yl)propanoate is a heterocyclic compound with a molecular formula of C9H17NO3. It contains a five-membered oxolane ring and an ester functional group, making it a versatile compound in organic synthesis and various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-(oxolan-3-yl)propanoate can be synthesized through multiple synthetic routes. One common method involves the reaction of ethyl acrylate with 3-aminotetrahydrofuran under controlled conditions. The reaction typically requires anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-3-(oxolan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and esters.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-3-(oxolan-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-3-(oxolan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its ester group allows it to undergo hydrolysis, releasing active intermediates that can interact with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-3-(oxolan-3-yl)propanoate: Similar structure but with different substitution patterns.
Ethyl 3-oxo-3-(oxolan-3-yl)propanoate: Contains an oxo group instead of an amino group.
Uniqueness
Ethyl 3-amino-3-(oxolan-3-yl)propanoate is unique due to its combination of an amino group and an oxolane ring, which imparts distinct reactivity and potential biological activities. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
ethyl 3-amino-3-(oxolan-3-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h7-8H,2-6,10H2,1H3 |
Clave InChI |
JWLIOLZHTKKORT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1CCOC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


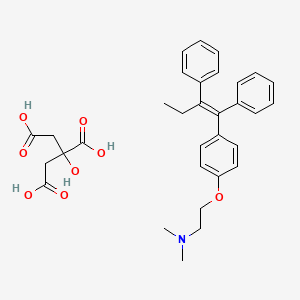



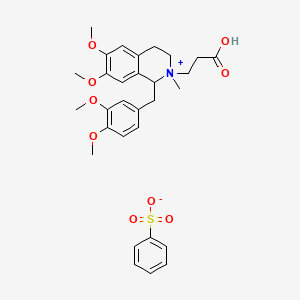


![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
